Deutolperisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deutolperisone: is a muscle relaxant that is primarily used to relieve muscle stiffness or spasms. It is a derivative of tolperisone and is known for its ability to act on the central nervous system without causing significant sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deutolperisone can be synthesized through a multi-step process involving the reaction of 4-methylpropiophenone with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Deutolperisone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Deutolperisone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on muscle cells and neural tissues.
Medicine: Explored for its potential in treating muscle spasticity and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Deutolperisone exerts its effects by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and prevents muscle spasms. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolperisone: A closely related compound with similar muscle relaxant properties but different pharmacokinetic profiles.
Eperisone: Another muscle relaxant with a similar mechanism of action but distinct chemical structure.
Baclofen: A muscle relaxant that acts on gamma-aminobutyric acid (GABA) receptors, differing in its molecular targets.
Uniqueness: Deutolperisone is unique in its ability to act on the central nervous system without causing significant sedation, making it a preferred choice for patients who need muscle relaxation without drowsiness .
Properties
CAS No. |
474641-19-5 |
---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i1D3,6D,7D,8D,9D |
InChI Key |
FSKFPVLPFLJRQB-DMONGCNRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C(C)CN2CCCCC2)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.